![molecular formula C11H11ClO B14210219 [4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol CAS No. 830329-23-2](/img/structure/B14210219.png)
[4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol is an organic compound with the molecular formula C11H11ClO It is a derivative of phenylmethanol, where the phenyl ring is substituted with a 3-chlorobut-1-yn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol typically involves the alkylation of phenylmethanol derivatives. One common method is the reaction of 4-bromophenylmethanol with 3-chlorobut-1-yne in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 4-(3-chlorobut-1-yn-1-yl)benzaldehyde or 4-(3-chlorobut-1-yn-1-yl)benzophenone.
Reduction: Formation of 4-(3-chlorobut-1-yn-1-yl)phenylethane or 4-(3-chlorobut-1-yn-1-yl)phenylethanol.
Substitution: Formation of 4-(3-aminobut-1-yn-1-yl)phenylmethanol or 4-(3-thiobut-1-yn-1-yl)phenylmethanol.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a useful tool for probing biochemical pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease processes.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for the synthesis of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of [4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting biochemical pathways. Additionally, it may interact with cell surface receptors, modulating signal transduction and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-(3-Bromobut-1-yn-1-yl)phenyl]methanol
- [4-(3-Iodobut-1-yn-1-yl)phenyl]methanol
- [4-(3-Fluorobut-1-yn-1-yl)phenyl]methanol
Uniqueness
Compared to similar compounds, [4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties. The chlorine atom can participate in various substitution reactions, allowing for the introduction of different functional groups. This versatility makes the compound valuable in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
830329-23-2 |
|---|---|
Formule moléculaire |
C11H11ClO |
Poids moléculaire |
194.66 g/mol |
Nom IUPAC |
[4-(3-chlorobut-1-ynyl)phenyl]methanol |
InChI |
InChI=1S/C11H11ClO/c1-9(12)2-3-10-4-6-11(8-13)7-5-10/h4-7,9,13H,8H2,1H3 |
Clé InChI |
FDUJJWMOSLUSGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C#CC1=CC=C(C=C1)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


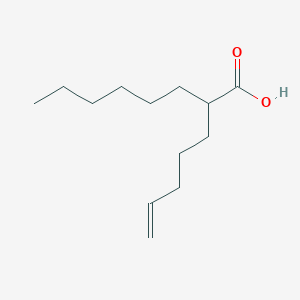
![Morpholine, 4-[1-(phenylmethyl)-1-propylbutyl]-](/img/structure/B14210140.png)
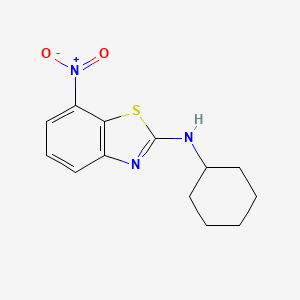
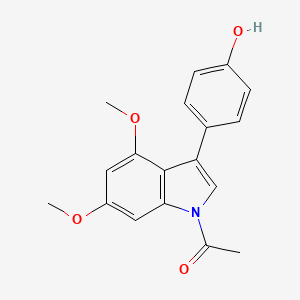
![N-[2-(1H-Indol-3-yl)ethyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14210155.png)
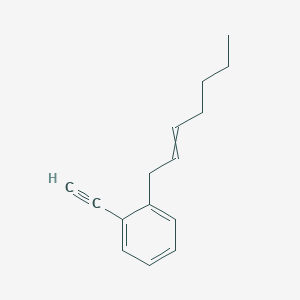
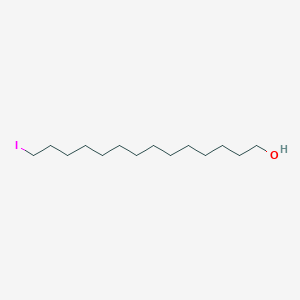
![Pyrrolidine, 1-[2-iodo-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14210171.png)


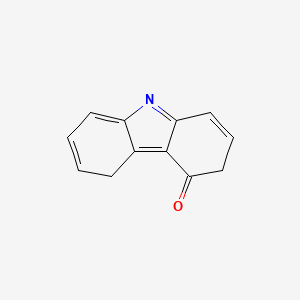
![4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide](/img/structure/B14210206.png)
![2-{5-[(6-Phenylhexyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14210209.png)

